molecular formula C9H9ClFNO B055907 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone CAS No. 123732-73-0

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone

Cat. No. B055907
CAS RN: 123732-73-0
M. Wt: 201.62 g/mol
InChI Key: OYGKBAXNYOSBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone, also known as CAF, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of aryl ketones. CAF has been studied extensively due to its unique properties, which make it a valuable tool in the study of various biological processes.

Mechanism of Action

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone acts by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to an increase in dopamine receptor activation, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in appetite. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has also been shown to increase the release of norepinephrine and serotonin, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool in the study of dopamine-related disorders. However, 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone also has several limitations as a tool for scientific research. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone. One area of research is the development of new drugs that target the dopamine transporter. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been used as a template for the development of new drugs that have improved pharmacological properties. Another area of research is the study of the long-term effects of 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone on the brain and body. This research could lead to a better understanding of the risks and benefits of using 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone as a tool for scientific research. Additionally, future research could focus on the development of new methods for synthesizing 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone that are more efficient and environmentally friendly.

Synthesis Methods

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an amide with a carbonyl compound in the presence of a strong acid catalyst.

Scientific Research Applications

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been used in a variety of scientific research applications, including the study of neurotransmitter systems, the regulation of gene expression, and the development of new drugs. 2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone has been shown to act as a potent inhibitor of the dopamine transporter, which makes it a valuable tool in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

123732-73-0

Product Name

2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

2-chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H9ClFNO/c1-12-8-4-6(11)2-3-7(8)9(13)5-10/h2-4,12H,5H2,1H3

InChI Key

OYGKBAXNYOSBTN-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC(=C1)F)C(=O)CCl

Canonical SMILES

CNC1=C(C=CC(=C1)F)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-[4-fluoro-2-(methylamino)phenyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.